molecular formula C10H13NO4 B8512730 2-hydroxyethyl 2-(4-aminophenoxy)acetate

2-hydroxyethyl 2-(4-aminophenoxy)acetate

Cat. No.: B8512730
M. Wt: 211.21 g/mol
InChI Key: GVAHORDPZSFEJB-UHFFFAOYSA-N
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Description

2-Hydroxyethyl 2-(4-aminophenoxy)acetate is an aromatic ester derivative with a para-aminophenoxy group and a hydroxyethyl ester moiety.

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

2-hydroxyethyl 2-(4-aminophenoxy)acetate

InChI

InChI=1S/C10H13NO4/c11-8-1-3-9(4-2-8)15-7-10(13)14-6-5-12/h1-4,12H,5-7,11H2

InChI Key

GVAHORDPZSFEJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OCC(=O)OCCO

Origin of Product

United States

Preparation Methods

Synthetic Procedure:

  • Reaction Setup :

    • 4-Aminophenol (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen.

    • Potassium carbonate (2.5 equiv) is added to deprotonate the phenol.

    • 2-Hydroxyethyl chloroacetate (1.2 equiv) is introduced dropwise at 0°C.

    • The mixture is stirred at 60°C for 12 hours.

  • Workup :

    • The reaction is quenched with ice water, extracted with ethyl acetate, and concentrated.

    • Purification via column chromatography (ethyl acetate/hexane, 1:1) yields the product as a pale yellow solid.

Key Data:

ParameterValue
Yield68–72%
Purity (HPLC)≥98%
Reaction Temperature60°C
CatalystK₂CO₃

Advantages : Minimal side products due to selective alkylation.
Limitations : Requires stringent anhydrous conditions and excess base.

Transesterification of Ethyl 2-(4-Aminophenoxy)Acetate

This method modifies the ester group of pre-formed ethyl 2-(4-aminophenoxy)acetate (CAS 20485-38-5) using ethylene glycol.

Synthetic Procedure:

  • Reaction Setup :

    • Ethyl 2-(4-aminophenoxy)acetate (1.0 equiv) and ethylene glycol (5.0 equiv) are combined in toluene.

    • Sodium methoxide (0.1 equiv) is added as a catalyst.

    • The mixture is refluxed at 110°C for 24 hours.

  • Workup :

    • The product is extracted with dichloromethane, washed with brine, and dried over MgSO₄.

    • Solvent removal yields a viscous liquid, further purified by distillation under reduced pressure.

Key Data:

ParameterValue
Yield55–60%
Boiling Point185–190°C (0.5 mmHg)
Reaction Time24 hours

Advantages : Utilizes commercially available starting material.
Limitations : Prolonged reaction time and moderate yields.

Coupling of 2-(4-Aminophenoxy)Acetic Acid with Ethylene Glycol

This two-step method first synthesizes 2-(4-aminophenoxy)acetic acid, followed by esterification with ethylene glycol.

Step 1: Synthesis of 2-(4-Aminophenoxy)Acetic Acid

  • Reaction Setup :

    • 4-Aminophenol (1.0 equiv) and chloroacetic acid (1.1 equiv) are stirred in aqueous NaOH (10%) at 80°C for 6 hours.

  • Workup :

    • Acidification with HCl precipitates the product, which is filtered and dried.

Step 2: Esterification with Ethylene Glycol

  • Reaction Setup :

    • 2-(4-Aminophenoxy)acetic acid (1.0 equiv), ethylene glycol (3.0 equiv), and p-toluenesulfonic acid (0.05 equiv) are refluxed in toluene for 8 hours.

  • Workup :

    • The mixture is neutralized with NaHCO₃, extracted, and concentrated.

Key Data:

ParameterValue
Overall Yield62–65%
Purity (NMR)≥97%

Advantages : High-purity product; scalable for industrial use.
Limitations : Multi-step process increases complexity.

Catalytic Reduction of a Nitro Precursor

For substrates requiring nitro group reduction, this method ensures regioselective amination.

Synthetic Procedure:

  • Reaction Setup :

    • 2-Hydroxyethyl 2-(4-nitrophenoxy)acetate (1.0 equiv) is dissolved in methanol.

    • Ammonium formate (3.0 equiv) and 10% Pd/C (0.1 g/mmol) are added.

    • The mixture is stirred at 65°C for 5 hours.

  • Workup :

    • Filtration through Celite and solvent evaporation yields the product.

Key Data:

ParameterValue
Yield85–90%
Reaction Temperature65°C
Catalyst Loading10% Pd/C

Advantages : High yield and avoids gaseous hydrogen.
Limitations : Requires handling of nitro intermediates.

Chemical Reactions Analysis

Types of Reactions

2-hydroxyethyl 2-(4-aminophenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-hydroxyethyl 2-(4-aminophenoxy)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-hydroxyethyl 2-(4-aminophenoxy)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Structural and Functional Differences

Ester Group Influence :

  • The hydroxyethyl ester in the target compound may enhance solubility in polar solvents compared to methyl or ethyl esters .
  • Methyl esters (e.g., 5a, 5b) generally exhibit higher synthesis yields (75–79%) than the hydroxyethyl variant (62%), likely due to steric and electronic factors .

Substituent Effects: Halogenated analogs (e.g., 4-F, 4-Cl) show distinct reactivity profiles. Ethyl 2-(4-fluorophenoxy)acetate achieves up to 95.6% yield, highlighting the efficiency of halogenation strategies .

Biological Relevance: The target compound’s para-aminophenoxy group is critical for hypoglycemic activity, as amino groups facilitate hydrogen bonding with GK . Derivatives with bulky substituents (e.g., 3-CH₃ in 5b) may hinder enzymatic interactions, reducing efficacy .

Research Implications

  • Drug Design : The hydroxyethyl ester in the target compound offers a balance between solubility and metabolic stability, making it a promising scaffold for antidiabetic agents .
  • Synthetic Optimization : Higher yields for methyl esters (e.g., 5a, 7) suggest opportunities to modify reaction conditions (e.g., base catalysts, temperature) for hydroxyethyl derivatives .
  • Structure-Activity Relationships (SAR): Comparative studies of halogenated vs. amino-substituted analogs could reveal substituent-dependent mechanisms of action .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-hydroxyethyl 2-(4-aminophenoxy)acetate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound typically involves esterification and etherification steps. Key parameters include:

  • Catalysts : Use of acid catalysts (e.g., sulfuric acid) for ester formation, with reaction temperatures maintained at 60–80°C to minimize side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol/water mixtures improves purity .
    • Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate) and confirm purity via HPLC (C18 column, 254 nm, retention time ~8.2 min) .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (DMSO-d6) should show peaks at δ 6.8–7.2 ppm (aromatic protons), δ 4.2–4.5 ppm (ethylene glycol protons), and δ 2.5–3.0 ppm (acetate methylene).
  • Mass Spectrometry : ESI-MS (positive mode) should display a molecular ion peak at m/z 255.1 [M+H]⁺.
  • HPLC : Use a mobile phase of acetonitrile/water (70:30) with UV detection at 280 nm for purity assessment (>98%) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents.
  • Storage : Store at 4°C in airtight containers away from light to prevent degradation.
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can factorial design be applied to optimize reaction conditions for synthesizing this compound?

  • Methodological Answer :

  • Variables : Investigate temperature (50–90°C), catalyst concentration (0.5–2.0 mol%), and reaction time (4–12 hr) using a 2³ factorial design.
  • Analysis : ANOVA identifies significant factors. For example, temperature and catalyst concentration may dominate yield (p < 0.05). Response surface methodology (RSM) refines optimal conditions .
    • Case Study : A study on similar esters achieved 85% yield at 75°C, 1.5 mol% catalyst, and 8 hr reaction time .

Q. How can researchers reconcile conflicting data on the biological activity of this compound in antimicrobial assays?

  • Methodological Answer :

  • Standardization : Use consistent microbial strains (e.g., E. coli ATCC 25922) and broth microdilution protocols (CLSI guidelines).
  • Control Experiments : Compare with reference compounds (e.g., ciprofloxacin) and validate via LC-MS to rule out degradation products.
  • Statistical Analysis : Apply Bland-Altman plots to assess inter-lab variability .

Q. What computational approaches predict the stability of this compound in drug delivery systems?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate interactions with polymer matrices (e.g., PLGA) to assess diffusion coefficients and encapsulation efficiency.
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDE) of ester and ether linkages to predict hydrolysis rates.
  • In Silico Degradation : Use software like Gaussian 16 to model pH-dependent degradation pathways .

Q. How do membrane separation technologies improve the purification of this compound from reaction mixtures?

  • Methodological Answer :

  • Nanofiltration (NF) : Employ membranes with 200–300 Da MWCO to retain unreacted precursors while allowing solvent passage.
  • Optimization : Adjust transmembrane pressure (5–15 bar) and pH (neutral to slightly acidic) to maximize flux and selectivity.
  • Validation : Compare purity pre/post filtration via GC-MS .

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